molecular formula C20H16Cl3N3O B2765055 (6-Chloro-4-((2,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358886-80-2

(6-Chloro-4-((2,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2765055
CAS No.: 1358886-80-2
M. Wt: 420.72
InChI Key: VGIRZADYSIWPJO-UHFFFAOYSA-N
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Description

(6-Chloro-4-((2,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-((2,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2,4-dichloroaniline with 6-chloro-3-formylquinoline under acidic conditions to form the intermediate product. This intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-((2,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

(6-Chloro-4-((2,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (6-Chloro-4-((2,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells and exhibit antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.

    Quinacrine: Another antimalarial drug with a similar structure but different functional groups.

Uniqueness

(6-Chloro-4-((2,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

[6-chloro-4-(2,4-dichloroanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3N3O/c21-12-3-5-17-14(9-12)19(25-18-6-4-13(22)10-16(18)23)15(11-24-17)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIRZADYSIWPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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